2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-16-4-2-1-3-14(16)9-17(22)20-15-10-19-21(12-15)11-13-5-7-23-8-6-13/h1-4,10,12-13H,5-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOTTYCFSXMZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. One common method involves the reaction of 2-chlorobenzoyl chloride with 1-(oxan-4-ylmethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Features
The compound’s key differentiator is the oxan-4-ylmethyl substituent on the pyrazole ring, which introduces a tetrahydropyran-derived ether group. This contrasts with other acetamide derivatives:
- Metazachlor (): Contains a 2,6-dimethylphenyl group and a 1H-pyrazol-1-ylmethyl substituent, lacking the oxan-4-yl group. This substitution pattern is critical for herbicidal activity .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Features a methylsulfanylphenyl group, introducing sulfur-based electron-withdrawing effects, unlike the oxygen-rich oxan-4-yl group in the target compound .
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Exhibits a dichlorophenyl group and a dihydropyrazole ring, emphasizing steric bulk and halogenated interactions .
Table 1: Structural Comparison of Acetamide Derivatives
Physicochemical Properties
- Hydrogen Bonding : ’s compound forms R₂²(10) dimers via N–H···O bonds, stabilizing its crystal lattice. The oxan-4-yl group’s ether oxygen may participate in similar interactions, improving solubility .
- Dihedral Angles : The target compound’s pyrazole-oxan-4-ylmethyl linkage likely imposes torsional strain (cf. 48.45° dihedral angle in ), affecting conformational flexibility .
Biological Activity
The compound 2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, including biological assays, structure-activity relationships, and case studies, to provide a comprehensive overview of its pharmacological profile.
Chemical Structure
The compound can be characterized by its structural formula:
It features a 2-chlorophenyl group, a pyrazole moiety, and an oxan ring, which are known to contribute to its biological activity.
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activities. For instance, analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown potent inhibition against human adenovirus (HAdV) with selectivity indexes greater than 100, suggesting that modifications in the chlorophenyl and pyrazole components could enhance antiviral efficacy .
Antimicrobial Activity
Compounds containing the chlorophenyl and pyrazole structures have demonstrated varying degrees of antimicrobial activity. For example, derivatives were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The presence of the oxan ring may also play a role in enhancing membrane permeability, thus improving antimicrobial effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Similar compounds have been reported as effective acetylcholinesterase inhibitors, which are crucial in managing neurological disorders. The interaction with bovine serum albumin (BSA) indicates good binding affinity, which is essential for therapeutic efficacy .
Study 1: Antiviral Efficacy
A study focusing on the antiviral properties of structurally related compounds revealed that modifications in the pyrazole structure significantly influenced their activity against HAdV. The compound 15 , for instance, exhibited an IC50 of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic window for further development .
Study 2: Antimicrobial Screening
In another investigation, various derivatives were synthesized and screened for antibacterial properties. Compounds demonstrated strong inhibitory effects against multiple bacterial strains, highlighting the importance of substituent variations on biological activity. The oxan moiety was particularly noted for enhancing bioactivity through improved solubility and stability .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to several key structural features:
| Structural Feature | Role in Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions |
| Pyrazole Moiety | Contributes to enzyme inhibition and antiviral activity |
| Oxan Ring | Improves solubility and membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
